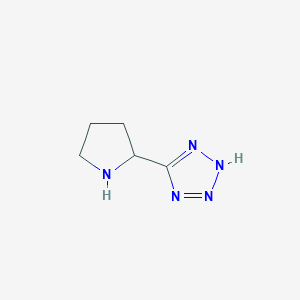

5-(Pyrrolidin-2-yl)-2H-tetrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-pyrrolidin-2-yl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c1-2-4(6-3-1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHYQIQIENDJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 5-(Pyrrolidin-2-yl)-2H-tetrazole from Proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathway for producing 5-(pyrrolidin-2-yl)-2H-tetrazole, a valuable proline surrogate in asymmetric catalysis, starting from the readily available amino acid, L-proline. The synthesis involves a multi-step sequence including protection, amide formation, dehydration, cycloaddition, and deprotection. This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic workflow and reaction mechanism.

Synthetic Strategy Overview

The conversion of L-proline to this compound is achieved through a five-step synthetic sequence. The strategy begins with the protection of the secondary amine of L-proline as a tert-butyloxycarbonyl (Boc) carbamate. The carboxylic acid moiety of the protected proline is then converted to a primary amide. Subsequent dehydration of the amide yields the corresponding nitrile. A [3+2] cycloaddition reaction between the nitrile and an azide source forms the tetrazole ring. Finally, the removal of the Boc protecting group affords the target compound.

Caption: Overall synthetic workflow from L-proline to the final product.

Detailed Experimental Protocols

Step 1: Synthesis of (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (N-Boc-L-proline)

This initial step protects the secondary amine of L-proline to prevent unwanted side reactions in subsequent steps.

Protocol:

-

Suspend L-proline (1.0 eq) in a suitable solvent such as a mixture of dioxane and water.

-

Add a base, for example, sodium hydroxide (2.0 eq), to the suspension and stir until the proline dissolves.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

After the reaction is complete, as monitored by TLC, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Adjust the pH of the aqueous solution to approximately 3 with a suitable acid, such as citric acid or dilute HCl.

-

Extract the product with an organic solvent, for example, ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-L-proline.

| Parameter | Value |

| L-proline | 1.0 eq |

| Di-tert-butyl dicarbonate | 1.1 eq |

| Base | Sodium Hydroxide (2.0 eq) |

| Solvent | Dioxane/Water |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 95-99% |

Table 1: Reaction parameters for the N-Boc protection of L-proline.

Step 2: Synthesis of (S)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate (N-Boc-L-prolinamide)

The carboxylic acid of N-Boc-L-proline is converted to a primary amide, a necessary precursor for the nitrile formation.

Protocol:

-

Dissolve N-Boc-L-proline (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and an additive, for instance, 1-hydroxybenzotriazole (HOBt) (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Bubble ammonia gas through the solution or add ammonium chloride (1.5 eq) and a non-nucleophilic base like triethylamine (2.0 eq).

-

Continue stirring at room temperature for 12-18 hours.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-L-prolinamide.

| Parameter | Value |

| N-Boc-L-proline | 1.0 eq |

| Coupling Agent (EDC) | 1.2 eq |

| Additive (HOBt) | 1.2 eq |

| Ammonia Source | Ammonia gas or NH₄Cl/TEA |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | Room temperature |

| Reaction Time | 12-18 hours |

| Typical Yield | 80-90% |

Table 2: Reaction parameters for the synthesis of N-Boc-L-prolinamide.

Step 3: Synthesis of (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate

The primary amide is dehydrated to form the corresponding nitrile.

Protocol:

-

Dissolve N-Boc-L-prolinamide (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add a dehydrating agent. The Burgess reagent (1.2 eq) is a mild and effective option.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography to yield the nitrile product.

| Parameter | Value |

| N-Boc-L-prolinamide | 1.0 eq |

| Dehydrating Agent | Burgess Reagent (1.2 eq) |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | Room temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 70-85% |

Table 3: Reaction parameters for the dehydration of N-Boc-L-prolinamide.

Step 4: Synthesis of (S)-tert-butyl 2-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylate

The tetrazole ring is formed via a [3+2] cycloaddition reaction.

Protocol:

-

Dissolve the nitrile, (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate (1.0 eq), in a solvent like N,N-dimethylformamide (DMF).

-

Add sodium azide (NaN₃) (1.5 eq) and a Lewis acid catalyst, for example, zinc(II) chloride (ZnCl₂) (0.5 eq).

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

-

After cooling to room temperature, quench the reaction by adding an aqueous solution of sodium nitrite followed by acidification with dilute HCl to pH 3-4.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to give the crude product, which can be purified by crystallization or column chromatography.

| Parameter | Value |

| Nitrile Substrate | 1.0 eq |

| Azide Source | Sodium Azide (1.5 eq) |

| Catalyst | Zinc(II) Chloride (0.5 eq) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 100-120 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 65-80% |

Table 4: Reaction parameters for the [3+2] cycloaddition to form the tetrazole ring.

Caption: Key transformations in the synthesis of the protected tetrazole.

Step 5: Synthesis of this compound

The final step involves the removal of the Boc protecting group to yield the target compound.

Protocol:

-

Dissolve the Boc-protected tetrazole (1.0 eq) in a suitable solvent, such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, for example, trifluoroacetic acid (TFA) (10 eq) or a 4M solution of HCl in dioxane.

-

Stir the solution at room temperature for 1-4 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

-

The resulting salt can be neutralized with a suitable base and purified, or in many cases, the salt itself is the desired final form.

| Parameter | Value |

| Boc-protected tetrazole | 1.0 eq |

| Deprotecting Agent | Trifluoroacetic Acid (TFA) or 4M HCl in dioxane |

| Solvent | Dichloromethane (DCM) or Dioxane |

| Reaction Temperature | Room temperature |

| Reaction Time | 1-4 hours |

| Typical Yield | >95% |

Table 5: Reaction parameters for the N-Boc deprotection.

Conclusion

The synthesis of this compound from L-proline is a robust and reproducible process. The protocols outlined in this guide provide a clear pathway for researchers to access this valuable compound. Careful execution of each step, with appropriate monitoring and purification, is crucial for achieving high yields and purity of the final product. The presented data and workflows serve as a comprehensive resource for the successful implementation of this synthetic route in a laboratory setting.

An In-depth Technical Guide on the Physicochemical Properties of 5-(Pyrrolidin-2-yl)-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Pyrrolidin-2-yl)-2H-tetrazole, a proline analogue, has emerged as a significant organocatalyst in asymmetric synthesis. The replacement of the carboxylic acid group of proline with a tetrazole moiety imparts unique physicochemical properties that enhance its catalytic efficiency, particularly in terms of solubility in organic solvents and overall stability.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthesis and application in a representative catalytic reaction. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application as an organocatalyst. These properties influence its solubility, stability, and interaction with reactants, thereby affecting reaction rates and stereoselectivity. The following tables summarize the available quantitative data for the (S)- and (R)-enantiomers of this compound.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₉N₅ | N/A |

| Molecular Weight | 139.16 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

Table 2: Quantitative Physicochemical Data for (S)-5-(Pyrrolidin-2-yl)-2H-tetrazole

| Property | Value | Experimental Conditions |

| Melting Point | 253-258 °C | Not specified |

| Optical Activity | [α]²⁰/D -9.0° | c = 1 in methanol |

Table 3: Quantitative Physicochemical Data for (R)-5-(Pyrrolidin-2-yl)-2H-tetrazole

| Property | Value | Experimental Conditions |

| Melting Point | 272-274 °C | Not specified |

Table 4: Solubility Profile

| Solvent | Solubility |

| Water | Slightly soluble / Sparingly |

| Ethanol | Good solubility |

| Dimethyl sulfoxide (DMSO) | Good solubility |

| Acetic Acid | Slightly soluble |

Table 5: Acidity (pKa)

| Property | Estimated Value Range | Remarks |

| pKa | ~4.7 - 5.5 | The pKa of 5-substituted tetrazoles is generally similar to that of carboxylic acids.[2][3][4] The exact experimental pKa for this compound is not available in the reviewed literature. The acidity is influenced by the substituent on the tetrazole ring.[3] |

Table 6: Lipophilicity (LogP)

| Property | Value | Method |

| LogP | -0.6 | Computed |

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. While specific protocols for this compound are not extensively reported, the following are generalized standard procedures for organic compounds that can be adapted.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the dry powder into a capillary tube by tapping the open end into the sample until a small amount enters the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid particle melts (the end of the melting range).

-

The recorded range is the melting point of the substance. For a pure compound, this range is typically narrow (0.5-2 °C).

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the compound.

Apparatus:

-

pH meter with a combination glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Deionized water

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[5]

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

-

If the compound is in its salt form, it may be necessary to first titrate with a standardized acid to protonate it fully, followed by titration with a standardized base.

-

Place the solution in a beaker with a magnetic stir bar and begin stirring gently.

-

Immerse the calibrated pH electrode into the solution.

-

Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH shows a sharp increase, indicating the equivalence point, and then continue for several more additions.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the graph or by calculating the first derivative of the titration curve to pinpoint the equivalence point.

LogP Determination (Shake-Flask Method)

Objective: To determine the partition coefficient (LogP) of the compound between n-octanol and water.

Apparatus:

-

Separatory funnel or screw-cap vials

-

Mechanical shaker or vortex mixer

-

Centrifuge (optional)

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Prepare pre-saturated solvents by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the layers to separate.

-

Prepare a stock solution of this compound in the aqueous phase at a known concentration.

-

In a separatory funnel or vial, add a known volume of the aqueous stock solution and a known volume of the pre-saturated n-octanol.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

-

Carefully withdraw a sample from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy by creating a calibration curve, or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration in n-octanol] / [Concentration in aqueous]

-

The LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P).

Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

Objective: To determine the maximum concentration of the compound that can dissolve in a specific solvent at a given temperature.

Apparatus:

-

Screw-cap vials

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent of interest (e.g., water, ethanol). The excess solid ensures that a saturated solution is formed.

-

Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered saturated solution with a known volume of the solvent.

-

Determine the concentration of the compound in the diluted solution using a calibrated analytical method.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Synthesis and Catalytic Workflow

The following diagrams illustrate the synthesis of this compound and its application in a typical asymmetric aldol reaction.

Synthesis of this compound

The synthesis of this compound typically starts from L-proline. The carboxylic acid group is converted to a nitrile, which then undergoes a [3+2] cycloaddition with an azide source to form the tetrazole ring.

References

(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole: A Superior Proline Surrogate in Catalysis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-5-(pyrrolidin-2-yl)-1H-tetrazole has emerged as a highly effective proline surrogate in the realms of asymmetric organocatalysis and medicinal chemistry. Its unique structural and electronic properties, stemming from the bioisosteric replacement of a carboxylic acid with a tetrazole ring, offer significant advantages in terms of catalytic efficiency, solubility, and metabolic stability. This technical guide provides a comprehensive overview of its synthesis, comparative catalytic performance, and its role in the development of novel therapeutics, supported by detailed experimental protocols and quantitative data.

Introduction: The Rationale for a Proline Surrogate

L-proline is a widely utilized organocatalyst in a variety of asymmetric transformations, including aldol, Mannich, and Michael reactions. However, its application can be limited by its poor solubility in many organic solvents.[1] The substitution of the carboxylic acid moiety with a 5-substituted 1H-tetrazole ring provides a solution to this challenge. The tetrazole group mimics the acidity and steric profile of a carboxylic acid (pKa ≈ 4.5–4.9 for tetrazoles vs. 4.2–4.5 for carboxylic acids) while enhancing lipophilicity.[1] This bioisosteric replacement not only improves solubility but also often leads to superior catalytic performance, including higher yields, enhanced enantioselectivity, and faster reaction times.[1]

In medicinal chemistry, replacing a carboxylic acid with a tetrazole can improve a drug candidate's pharmacokinetic profile. Carboxylic acids are susceptible to metabolic transformations such as glucuronidation, which can lead to rapid clearance. Tetrazoles are generally more metabolically robust, potentially leading to a longer in vivo half-life.[2]

Synthesis of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole

The synthesis of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole is typically achieved from L-proline through a multi-step process involving the formation of a nitrile intermediate followed by a [3+2] cycloaddition with an azide source. A reliable and scalable procedure has been reported in Organic Syntheses.

Experimental Protocol: Synthesis of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole[3]

A detailed, multi-step experimental protocol for the synthesis of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole is provided below, adapted from a literature procedure.

Step A: (S)-2-Amido-pyrrolidine-1-carboxylic acid benzyl ester

-

To an oven-dried, three-necked, 1-L round-bottomed flask equipped with an argon inlet, septum, and thermocouple, add Cbz-L-proline (50.0 g, 201 mmol) and anhydrous dichloromethane (400 mL).

-

Cool the resulting solution to 0 °C in an ice-water bath.

-

Add oxalyl chloride (19.2 mL, 221 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

In a separate 1-L flask, prepare a solution of 7 N ammonia in methanol (143 mL, 1003 mmol) and cool it to 0 °C.

-

Add the previously prepared acid chloride solution to the ammonia solution via cannula over 30 minutes, keeping the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Concentrate the mixture under reduced pressure.

-

Add ethyl acetate (500 mL) and water (250 mL) to the residue and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 250 mL).

-

Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

Step B: (S)-2-Cyano-pyrrolidine-1-carboxylic acid benzyl ester

-

To an oven-dried, three-necked, 1-L round-bottomed flask equipped with an argon inlet, septum, and thermocouple, add the crude (S)-2-amido-pyrrolidine-1-carboxylic acid benzyl ester from the previous step and anhydrous dichloromethane (500 mL).

-

Cool the solution to 0 °C.

-

Add cyanuric chloride (37.0 g, 201 mmol) in one portion.

-

Add anhydrous pyridine (48.6 mL, 602 mmol) dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of water (200 mL).

-

Separate the layers and extract the aqueous layer with dichloromethane (2 x 200 mL).

-

Combine the organic layers, wash with 1 M HCl (2 x 200 mL), saturated sodium bicarbonate solution (200 mL), and brine (200 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude nitrile.

Step C: (S)-2-(1H-Tetrazol-5-yl)-pyrrolidine-1-carboxylic acid benzyl ester

-

To a 1-L, single-necked, round-bottomed flask, add the crude (S)-2-cyano-pyrrolidine-1-carboxylic acid benzyl ester, sodium azide (26.1 g, 401 mmol), and triethylamine hydrochloride (55.2 g, 401 mmol).

-

Add toluene (500 mL) and heat the mixture to reflux (approximately 110 °C) for 24 hours.

-

Cool the reaction to room temperature and add water (300 mL).

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 250 mL).

-

Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

Step D: (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole

-

To a 500-mL, single-necked, round-bottomed flask, dissolve the crude (S)-2-(1H-tetrazol-5-yl)-pyrrolidine-1-carboxylic acid benzyl ester in ethanol (255 mL).

-

Add 10 wt % palladium on carbon (1.49 g) under an argon atmosphere.

-

Evacuate the flask and purge with hydrogen gas five times.

-

Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 20-24 hours.

-

Filter the reaction mixture through a pad of Celite, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the final product.

Caption: Synthetic workflow for (S)-5-(pyrrolidin-2-yl)-1H-tetrazole.

Asymmetric Organocatalysis: A Performance Comparison

(S)-5-(pyrrolidin-2-yl)-1H-tetrazole has demonstrated superior performance compared to L-proline in several key asymmetric reactions. Its enhanced solubility allows for a broader range of solvents to be used and can lead to lower catalyst loadings.[1]

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of C-C bond formation. The use of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole as a catalyst often results in higher yields and enantioselectivities compared to proline.

Table 1: Comparison of Proline and (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole in the Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde

| Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| L-Proline (30) | DMSO | 24 | 68 | 76 | [3] |

| L-Proline (30) | CH3CN | 24 | 5 | 50 | [3] |

| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole (10) | CH2Cl2 | 4 | 95 | 81 | [2] |

| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole (10) | Toluene | 4 | 92 | 86 | [2] |

Experimental Protocol: (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole Catalyzed Aldol Reaction[5]

-

To a vial containing a magnetic stir bar, add the aldehyde (0.5 mmol).

-

Add the ketone (2.0 mmol, 4 equivalents).

-

Add the solvent (1.0 mL).

-

Add (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (0.05 mmol, 10 mol%).

-

Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time.

-

Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Caption: General mechanism of the amine-catalyzed aldol reaction.

Asymmetric Mannich Reaction

The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds. (S)-5-(pyrrolidin-2-yl)-1H-tetrazole has been shown to be a highly effective catalyst for this transformation, often providing the desired products with high diastereoselectivity and enantioselectivity.[2]

Table 2: Comparison of Proline and (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole in a Three-Component Mannich Reaction

| Ketone | Aldehyde | Amine | Catalyst (mol%) | Solvent | Yield (%) | dr | ee (%) | Reference |

| Acetone | p-Nitrobenzaldehyde | p-Anisidine | L-Proline (20) | DMSO | 95 | 95:5 | 93 | [4] |

| Acetone | p-Nitrobenzaldehyde | p-Anisidine | (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole (10) | Toluene | 99 | >99:1 | 96 | [2] |

| Cyclohexanone | Benzaldehyde | p-Anisidine | L-Proline (20) | Dioxane | 52 | 95:5 | 96 | [4] |

| Cyclohexanone | Benzaldehyde | p-Anisidine | (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole (10) | CH2Cl2 | 94 | >99:1 | >99 | [2] |

Experimental Protocol: (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole Catalyzed Mannich Reaction[7]

-

To a solution of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in the chosen solvent (2 mL), add the ketone (2.0 mmol).

-

Add (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (0.1 mmol, 10 mol%).

-

Stir the mixture at room temperature until the reaction is complete (as monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to afford the desired β-amino carbonyl compound.

Applications in Drug Discovery: A Neuroprotective Focus

The (S)-5-(pyrrolidin-2-yl)-1H-tetrazole scaffold is of significant interest in drug discovery, particularly for neurological disorders. The pyrrolidine ring is a common feature in many biologically active compounds, and the tetrazole serves as a metabolically stable bioisostere for a carboxylic acid, which is a common pharmacophore for interacting with various receptors.

Modulation of Ionotropic Glutamate Receptors

Proline analogs and compounds containing the pyrrolidinyl-tetrazole moiety have been investigated as modulators of ionotropic glutamate receptors, such as AMPA and kainate receptors.[5][6] These receptors play a crucial role in excitatory synaptic transmission in the central nervous system, and their dysregulation is implicated in various neurological conditions, including epilepsy and neurodegenerative diseases.[7] Antagonists of these receptors can have neuroprotective effects by preventing excitotoxicity.

Table 3: Biological Activity of Selected Tetrazole-Containing Ionotropic Glutamate Receptor Antagonists

| Compound | Target Receptor | Activity (IC50/Ki) | Therapeutic Potential | Reference |

| LY293558 | AMPA | Ki = 1.7 µM | Anticonvulsant, Neuroprotectant | [8] |

| trans-4-(tetrazol-5-yl)proline | AMPA | IC50 = 3.4 µM | CNS modulation | [5] |

Signaling Pathway: AMPA/Kainate Receptor Antagonism

The neuroprotective effects of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole-containing compounds can be attributed to their antagonism of AMPA and kainate receptors. By blocking these receptors, they prevent excessive influx of Ca2+ into neurons, a key event in the excitotoxic cascade that leads to neuronal cell death.

Caption: Neuroprotective mechanism via AMPA/kainate receptor antagonism.

Conclusion

(S)-5-(pyrrolidin-2-yl)-1H-tetrazole stands out as a powerful and versatile proline surrogate. In asymmetric organocatalysis, it consistently demonstrates improved performance in terms of yield, enantioselectivity, and reaction conditions. Its superior solubility profile expands the scope of applicable solvents, making it a more practical catalyst for various transformations. In the field of drug discovery, the incorporation of this moiety offers a strategic advantage by enhancing metabolic stability and providing a key pharmacophore for interacting with important biological targets, such as ionotropic glutamate receptors. The continued exploration of this privileged scaffold is expected to yield further advancements in both synthetic methodology and the development of novel therapeutics for a range of diseases.

References

- 1. 5-(pyrrolidin-2-yl)-1H-tetrazole and 5-[(pyrrolidin-2-yl)methyl]-1H-tetrazole: proline surrogates with increased potential in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chimia.ch [chimia.ch]

- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 4. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Diversity Oriented Synthesis Approach to New 2,3- trans-Substituted l-Proline Analogs as Potential Ligands for the Ionotropic Glutamate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo antagonism of AMPA receptor activation by (3S, 4aR, 6R, 8aR)-6-[2-(1(2)H-tetrazole-5-yl) ethyl] decahydroisoquinoline-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 5-(Pyrrolidin-2-yl)-2H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral organocatalyst, 5-(Pyrrolidin-2-yl)-2H-tetrazole. This document is intended to be a valuable resource for researchers and professionals in drug development and asymmetric synthesis, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, alongside relevant experimental protocols and a workflow for its application.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that the data for the specific tautomer, the 2H-tetrazole, is often presented in equilibrium with its 1H-tautomer in solution. The data presented here is a composite based on available information for the closely related and often interchangeably reported (S)-5-(pyrrolidin-2-yl)-1H-tetrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5-4.6 | m | 1H | CH -tetrazole (pyrrolidine C2) |

| ~3.2-3.4 | m | 2H | NH₂ -pyrrolidine |

| ~2.0-2.2 | m | 2H | CH₂ -pyrrolidine (C5) |

| ~1.8-2.0 | m | 2H | CH₂ -pyrrolidine (C3, C4) |

| ~1.6 | br s | 1H | NH -tetrazole |

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C -tetrazole |

| ~55.0 | C H-pyrrolidine (C2) |

| ~46.0 | C H₂-pyrrolidine (C5) |

| ~31.0 | C H₂-pyrrolidine (C3) |

| ~25.0 | C H₂-pyrrolidine (C4) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3300 | Broad | N-H stretching (pyrrolidine and tetrazole) |

| 2850-2950 | Medium | C-H stretching (aliphatic) |

| 1450-1600 | Medium-Strong | N=N stretching, C=N stretching (tetrazole ring vibrations) |

| 1000-1200 | Medium | C-N stretching |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z | Ion Type | Notes |

| 140.09 | [M+H]⁺ | Calculated for C₅H₁₀N₅⁺ |

| 139.08 | [M]⁺ | Molecular Ion |

| 111.07 | [M-N₂]⁺ | Characteristic loss of a nitrogen molecule |

| 97.08 | [M-HN₃]⁺ | Characteristic loss of hydrazoic acid in positive ion mode |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.

-

¹H NMR Acquisition: Standard acquisition parameters are used, including a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Spectra are acquired with proton decoupling. A spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 1024 or more) are used to obtain a good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two.

-

Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote ionization in positive ion mode.

-

Instrumentation: Mass spectra are obtained using a high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.

-

Acquisition: The sample is introduced into the mass spectrometer via direct infusion. Data is acquired in both positive and negative ion modes over a mass range of m/z 50-500.

Asymmetric Aldol Reaction Workflow

This compound is a highly effective organocatalyst for asymmetric reactions. The following diagram illustrates a typical workflow for an asymmetric aldol reaction.

Caption: Workflow for an asymmetric aldol reaction catalyzed by this compound.

This guide provides a foundational understanding of the spectroscopic properties and application of this compound. For more specific applications and in-depth mechanistic studies, consulting the primary literature is recommended.

Tautomerism in 5-(Pyrrolidin-2-yl)tetrazole: A Technical Guide for Drug Development Professionals

Abstract

5-(Pyrrolidin-2-yl)tetrazole, a chiral heterocyclic compound, is a notable proline analogue that has garnered significant attention as an organocatalyst in asymmetric synthesis. The tetrazole moiety, being a well-established bioisostere of the carboxylic acid group, imparts unique physicochemical properties that are highly relevant in medicinal chemistry and drug design. A critical and often overlooked aspect of its molecular character is the phenomenon of prototropic tautomerism within the tetrazole ring. This technical guide provides an in-depth analysis of the tautomeric equilibrium of 5-(pyrrolidin-2-yl)tetrazole, drawing upon established principles of tetrazole chemistry, spectroscopic data from analogous systems, and modern computational methods. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the theoretical underpinnings, experimental characterization protocols, and predictive data concerning the tautomeric behavior of this versatile molecule.

Introduction to Tetrazole Tautomerism

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for a molecule's reactivity, pharmacology, and material properties. In the realm of nitrogen-rich heterocycles, tetrazoles exhibit a characteristic and well-documented prototropic tautomerism. For NH-unsubstituted 5-substituted tetrazoles, the equilibrium predominantly involves two distinct forms: the 1H-tetrazole and the 2H-tetrazole tautomers, arising from the migration of a proton between the N1 and N2 positions of the tetrazole ring.[1] A third, far less stable 5H-tautomer is theoretically possible but is generally not observed experimentally due to its high relative energy.[1]

The position of this tautomeric equilibrium is sensitive to the nature of the substituent at the C5 position, the physical state (solid, liquid, or gas), solvent polarity, and temperature. Understanding and controlling this equilibrium is paramount in drug development, as different tautomers can exhibit varied biological activities, metabolic stabilities, and pharmacokinetic profiles.

Tautomeric Forms of 5-(Pyrrolidin-2-yl)tetrazole

The principal tautomeric equilibrium for 5-(pyrrolidin-2-yl)tetrazole involves the interconversion between the 1H- and 2H- forms. The pyrrolidin-2-yl substituent, being an alkyl-amine moiety, influences the electronic properties of the tetrazole ring, which in turn modulates the stability of the respective tautomers.

Based on extensive studies of 5-substituted tetrazoles, a general trend has been established:

-

The 1H-tautomer is typically more polar and is favored in the solid state and in polar solvents.[2]

-

The 2H-tautomer is less polar and often found to be more stable in the gas phase or in non-polar solvents.

The equilibrium between these two forms is a dynamic process, and both species are expected to be present in solution.

Figure 1. Tautomeric equilibrium of 5-(pyrrolidin-2-yl)tetrazole.

Quantitative Analysis of Tautomeric Equilibrium

While direct experimental quantification of the tautomeric equilibrium for 5-(pyrrolidin-2-yl)tetrazole is not available in the current literature, data from structurally similar 5-alkyl-substituted tetrazoles can provide valuable estimates. The equilibrium constant (KT = [2H]/[1H]) is a key parameter for understanding the relative populations of the tautomers in solution.

Table 1: Tautomeric Ratios for 5-Methyltetrazole in Various Solvents

| Solvent | Dielectric Constant (ε) | Tautomer Ratio (KT = [2H]/[1H]) | Predominant Form |

| Gas Phase | 1 | ~0.88 / 0.12 (Calculated)[3] | 2H |

| Dioxane | 2.2 | ~0.60 / 0.40 | 2H |

| Acetonitrile | 37.5 | ~0.35 / 0.65 | 1H |

| Water | 80.1 | ~0.10 / 0.90 | 1H |

Data compiled and inferred from studies on 5-methyltetrazole.[3]

These data suggest that for 5-(pyrrolidin-2-yl)tetrazole, the 1H-tautomer will likely be the major species in polar protic and aprotic solvents commonly used in pharmaceutical and biological studies, whereas the 2H-tautomer may become more significant in less polar environments.

Experimental Protocols for Tautomer Characterization

Determining the structure of the predominant tautomer and quantifying the equilibrium requires a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution. 1H, 13C, and 15N NMR spectroscopy can distinguish between the 1H and 2H forms due to the different chemical environments of the nuclei in each tautomer.

Detailed Protocol for NMR Analysis:

-

Sample Preparation: Prepare solutions of 5-(pyrrolidin-2-yl)tetrazole at a concentration of 5-10 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O).

-

1H NMR Acquisition: Acquire standard 1D 1H NMR spectra for each sample. The chemical shift of the remaining C5-H proton on the tetrazole ring (if present) and the protons on the pyrrolidine ring adjacent to the tetrazole will be sensitive to the tautomeric form.

-

13C NMR Acquisition: Acquire 1D 13C NMR spectra. The chemical shift of the C5 carbon of the tetrazole ring is particularly diagnostic. In 2,5-disubstituted tetrazoles (analogous to the 2H-tautomer), the C5 signal is typically deshielded by 9-12 ppm relative to the corresponding 1,5-disubstituted derivatives (analogous to the 1H-tautomer).[4]

-

15N NMR Acquisition: Acquire 1H-15N HMBC spectra. This 2D experiment shows correlations between protons and nitrogen atoms, providing unambiguous information about the protonation state of the tetrazole ring.[5] The nitrogen chemical shifts themselves are also highly indicative of the tautomeric form.

-

Data Analysis:

-

Assign the peaks for each tautomer based on established chemical shift ranges from analogous compounds (see Table 2).

-

Quantify the tautomer ratio by integrating the well-resolved signals corresponding to each tautomer in the 1H or 13C NMR spectra.

-

Table 2: Expected NMR Chemical Shift Ranges for Tetrazole Tautomers

| Nucleus | Tautomer Type | Expected Chemical Shift (ppm) | Rationale/Reference |

| ¹³C | 1H-Tautomer (C5) | 153 - 156 | Analogous to 1,5-disubstituted tetrazoles[4] |

| 2H-Tautomer (C5) | 162 - 165 | Deshielded relative to 1H form[4] | |

| ¹⁵N | 1H-Tautomer (N1) | -70 to -90 | Shielded, protonated nitrogen |

| 1H-Tautomer (N4) | -50 to -60 | ||

| 2H-Tautomer (N2) | -5 to +5 | Shielded, protonated nitrogen | |

| 2H-Tautomer (N4) | -30 to -40 |

Note: These are estimated ranges based on literature data for 5-substituted and N-alkylated tetrazoles. Actual values for 5-(pyrrolidin-2-yl)tetrazole may vary.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides unambiguous proof of the molecular structure, including the specific tautomeric form, in the solid state.

Detailed Protocol for SCXRD Analysis:

-

Crystal Growth: Grow single crystals of 5-(pyrrolidin-2-yl)tetrazole suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[6] This is often the most challenging step. Common methods include:

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Cool the crystal (typically to 100 K) to minimize thermal vibrations. Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern.[6]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.[6]

-

Analysis: The final refined structure will unequivocally show the position of the hydrogen atom on the tetrazole ring, thereby identifying the tautomer present in the crystal lattice. It is widely observed that NH-unsubstituted 5-substituted tetrazoles crystallize in the 1H-tautomeric form.[2]

Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stability of tautomers and for aiding in the interpretation of spectroscopic data.

Detailed Protocol for DFT Analysis:

-

Structure Generation: Build the 3D structures of both the 1H- and 2H-tautomers of 5-(pyrrolidin-2-yl)tetrazole using molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a DFT method, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)).[9][10] This should be done for the gas phase and also using a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate different solvent environments.[2][11]

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy).[9]

-

Relative Energy Calculation: Compare the Gibbs free energies of the optimized tautomers in the gas phase and in different solvents to predict their relative stabilities and the tautomeric equilibrium constant (ΔG = -RT ln KT).

-

NMR Chemical Shift Prediction: Use the Gauge-Independent Atomic Orbital (GIAO) method on the optimized structures to calculate theoretical 13C and 15N NMR chemical shifts. These can be compared with experimental data to aid in spectral assignment.

Figure 2. Integrated workflow for tautomer analysis.

Conclusion and Outlook

The tautomeric nature of 5-(pyrrolidin-2-yl)tetrazole is a critical feature that influences its chemical and biological properties. While direct experimental data for this specific molecule remains to be published, a robust framework for its analysis can be constructed from established principles of tetrazole chemistry. It is predicted that 5-(pyrrolidin-2-yl)tetrazole exists as a dynamic equilibrium of 1H- and 2H-tautomers. The 1H-tautomer is expected to predominate in the solid state and in polar solvents, which are most relevant for biological and pharmaceutical applications.

The detailed experimental and computational protocols provided in this guide offer a clear roadmap for researchers to definitively characterize the tautomeric landscape of this compound. Such studies are essential for a complete understanding of its structure-activity relationship, informing the design of novel therapeutics and catalysts based on this privileged scaffold. Future work should focus on executing these protocols to provide the missing quantitative data and to solidify the understanding of this important molecule's behavior.

References

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Experimental and GIAO 15N NMR study of substituent effects in 1H-tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 7. How To [chem.rochester.edu]

- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 9. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Computational Insights into the Structural Landscape of 5-(pyrrolidin-2-yl)tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(pyrrolidin-2-yl)tetrazole, a proline bioisostere, has garnered significant attention as an organocatalyst and a scaffold in medicinal chemistry. Understanding its three-dimensional structure and conformational dynamics is paramount for rational drug design and catalyst optimization. This technical guide provides a comprehensive overview of the computational and experimental studies on the structure of 5-(pyrrolidin-2-yl)tetrazole. It details the methodologies for its synthesis and characterization, presents available structural data, and explores its interaction with relevant biological signaling pathways. While a complete, published computational conformational analysis with exhaustive quantitative data remains to be presented in the literature, this guide outlines the established theoretical framework and methodologies for such a study, drawing parallels from computational analyses of proline and its analogs.

Introduction

The replacement of a carboxylic acid group with a tetrazole ring can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability, while often retaining or enhancing its biological activity. 5-(pyrrolidin-2-yl)tetrazole is a prime example of this strategy, serving as a more soluble and often more efficient catalyst than proline in various asymmetric reactions.[1] Its structural rigidity, conferred by the pyrrolidine ring, and the electronic properties of the tetrazole moiety are key to its function. This guide delves into the structural intricacies of this important molecule.

Computational Studies on Structure and Conformation

Methodological Approach for Conformational Analysis

A robust computational study would typically involve the following workflow:

References

- 1. rsc.org [rsc.org]

- 2. First principle computational study on the full conformational space of L-proline diamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 5-(Pyrrolidin-2-yl)tetrazole as a Superior Organocatalyst: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the rapidly evolving field of asymmetric organocatalysis, 5-(pyrrolidin-2-yl)tetrazole has emerged as a powerful and highly effective catalyst for a variety of carbon-carbon bond-forming reactions. This technical guide provides an in-depth exploration of the mechanism of action of this proline surrogate, detailing its advantages in solubility and acidity that lead to enhanced reactivity and stereoselectivity. We present a comprehensive overview of its application in key asymmetric transformations, including Aldol, Mannich, and Michael reactions, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations. This document serves as a critical resource for researchers seeking to leverage the superior catalytic performance of 5-(pyrrolidin-2-yl)tetrazole in synthetic chemistry and drug development.

Introduction: A Superior Alternative to Proline

For years, L-proline has been a cornerstone of organocatalysis, facilitating numerous asymmetric transformations through its enamine-based mechanism. However, its practical application is often hampered by poor solubility in many common organic solvents, necessitating the use of polar aprotic solvents like DMSO or DMF.[1][2] The development of 5-(pyrrolidin-2-yl)tetrazole as a proline analogue has offered a significant advancement in the field.[1][2] By replacing the carboxylic acid moiety of proline with a tetrazole ring, a bioisostere, this catalyst exhibits markedly improved solubility in a wider range of organic solvents, including dichloromethane.[3][4]

Furthermore, the tetrazole group possesses a pKa similar to that of a carboxylic acid, ensuring it can effectively participate in the catalytic cycle as a Brønsted acid. This combination of enhanced solubility and appropriate acidity translates to superior performance, often leading to higher yields, improved enantioselectivities, and shorter reaction times with lower catalyst loadings compared to proline.[1][2]

Core Mechanism of Action: Enamine Catalysis

The catalytic prowess of 5-(pyrrolidin-2-yl)tetrazole lies in its ability to generate a nucleophilic enamine intermediate from a carbonyl compound, a mechanism it shares with proline.[5] The secondary amine of the pyrrolidine ring reacts with the carbonyl donor (typically a ketone or aldehyde) to form a transient iminium ion. Subsequent deprotonation, facilitated by a base or the catalyst itself, yields the key enamine intermediate. This enamine then engages in a stereoselective reaction with an electrophile. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the formation of a new stereocenter with high fidelity. Finally, hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral product.

The general workflow for a 5-(pyrrolidin-2-yl)tetrazole catalyzed reaction can be visualized as follows:

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. 5-(Pyrrolidin-2-yl)tetrazole has proven to be a highly efficient catalyst for this transformation, accommodating a wide range of aldehydes and ketones.

Catalytic Cycle

The catalytic cycle for the aldol reaction begins with the formation of an enamine from the ketone donor and the catalyst. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner. The resulting iminium ion is subsequently hydrolyzed to yield the β-hydroxy ketone product and regenerate the catalyst.

Performance Data

| Entry | Aldehyde | Ketone | Cat. Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |

| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 10 | CH₂Cl₂ | 2 | 65 | >19:1 | >99 |

| 2 | 4-Nitrobenzaldehyde | Acetone | 10 | DMSO | 24 | 93 | - | 86 |

| 3 | Benzaldehyde | Cyclohexanone | 10 | CH₂Cl₂ | 16 | 70 | >19:1 | >99 |

| 4 | Isobutyraldehyde | Cyclohexanone | 10 | CH₂Cl₂ | 16 | 85 | 10:1 | 95 |

Data synthesized from multiple sources.[2][3]

Experimental Protocol: General Procedure for the Asymmetric Aldol Reaction

-

To a stirred solution of the aldehyde (1.0 mmol) in the specified anhydrous solvent (2.0 mL) is added the ketone (5.0 mmol).

-

(S)-5-(pyrrolidin-2-yl)tetrazole (0.05-0.20 mmol) is then added, and the resulting mixture is stirred at the specified temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

-

The enantiomeric excess and diastereomeric ratio are determined by chiral high-performance liquid chromatography (HPLC) analysis.

Asymmetric Mannich Reaction

The asymmetric Mannich reaction provides a direct route to chiral β-amino carbonyl compounds, which are valuable building blocks for the synthesis of nitrogen-containing pharmaceuticals and natural products. 5-(Pyrrolidin-2-yl)tetrazole excels as a catalyst in this three-component reaction.

Catalytic Cycle

In the Mannich reaction, the catalyst first forms an enamine with the ketone. In parallel, the aldehyde and amine react to form an imine electrophile. The enamine then adds to the imine in a diastereoselective and enantioselective fashion. Hydrolysis of the resulting iminium ion furnishes the β-amino carbonyl product and regenerates the catalyst.

Performance Data

| Entry | Aldehyde | Amine | Ketone | Cat. Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | 4-Nitrobenzaldehyde | p-Anisidine | Acetone | 20 | DMSO | 48 | 65 | 95:5 | 94 |

| 2 | Benzaldehyde | p-Anisidine | Acetone | 20 | DMSO | 72 | 50 | 90:10 | 92 |

| 3 | 4-Chlorobenzaldehyde | p-Anisidine | Cyclohexanone | 20 | DMSO | 48 | 78 | >95:5 | 96 |

| 4 | 2-Naphthaldehyde | p-Anisidine | Acetone | 20 | DMSO | 72 | 60 | 92:8 | 93 |

Data synthesized from multiple sources.[3][4]

Experimental Protocol: General Procedure for the Asymmetric Mannich Reaction

-

A mixture of the aldehyde (1.0 mmol), amine (1.1 mmol), and (S)-5-(pyrrolidin-2-yl)tetrazole (0.1-0.2 mmol) in the specified solvent (2.0 mL) is stirred at room temperature for 30 minutes.

-

The ketone (3.0 mmol) is then added, and the reaction mixture is stirred at the indicated temperature.

-

The reaction is monitored by TLC.

-

After completion, the reaction is quenched with water and extracted with an appropriate organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The residue is purified by flash column chromatography to afford the desired β-amino carbonyl compound.

-

The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

Asymmetric Michael Addition

The asymmetric Michael addition is a powerful method for the formation of C-C bonds in a conjugate fashion. 5-(Pyrrolidin-2-yl)tetrazole has been successfully employed as a catalyst for the addition of ketones to nitroalkenes, yielding valuable γ-nitro carbonyl compounds with high stereocontrol.

Catalytic Cycle

Similar to the other transformations, the catalytic cycle is initiated by the formation of an enamine between the ketone and the catalyst. This enamine then undergoes a conjugate addition to the nitroalkene electrophile. The resulting nitronate intermediate is protonated, and subsequent hydrolysis of the iminium ion releases the γ-nitro carbonyl product and regenerates the catalyst.

Performance Data

| Entry | Nitroalkene | Ketone | Cat. Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | β-Nitrostyrene | Cyclohexanone | 10 | Toluene | 24 | 95 | 95:5 | 98 |

| 2 | (E)-1-Nitro-2-phenylethene | Acetone | 20 | Toluene | 48 | 80 | - | 90 |

| 3 | (E)-2-(2-Nitrovinyl)furan | Cyclohexanone | 10 | Toluene | 36 | 92 | 93:7 | 97 |

| 4 | (E)-1-Nitro-2-(p-tolyl)ethene | Cyclopentanone | 15 | Toluene | 48 | 88 | 90:10 | 95 |

Data synthesized from representative literature.

Experimental Protocol: General Procedure for the Asymmetric Michael Addition

-

To a solution of the nitroalkene (0.5 mmol) and the ketone (1.5 mmol) in the specified solvent (1.0 mL) is added (S)-5-(pyrrolidin-2-yl)tetrazole (0.05-0.1 mmol).

-

The reaction mixture is stirred at the designated temperature until the nitroalkene is consumed, as indicated by TLC analysis.

-

The solvent is removed under reduced pressure, and the residue is directly purified by flash column chromatography on silica gel.

-

The diastereomeric ratio and enantiomeric excess of the product are determined by chiral HPLC analysis.

Conclusion

5-(Pyrrolidin-2-yl)tetrazole has unequivocally demonstrated its superiority as an organocatalyst in a range of asymmetric transformations. Its enhanced solubility and favorable acidic properties, stemming from the tetrazole moiety, allow for improved catalytic efficiency, broader solvent compatibility, and often superior stereochemical outcomes compared to its progenitor, proline. The enamine-based mechanism provides a reliable and predictable platform for the stereoselective synthesis of crucial chiral building blocks. This technical guide has provided a detailed overview of its mechanism of action, supported by quantitative data and practical experimental protocols, to empower researchers in leveraging this exceptional catalyst for their synthetic endeavors in drug discovery and beyond.

References

- 1. 5-(Pyrrolidin-2-yl)tetrazole-catalyzed aldol and mannich reactions: acceleration and lower catalyst loading in a continuous-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-(pyrrolidin-2-yl)-1H-tetrazole and 5-[(pyrrolidin-2-yl)methyl]-1H-tetrazole: proline surrogates with increased potential in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Pyrrolidin-2-yl)tetrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and application of 5-(pyrrolidin-2-yl)tetrazole derivatives. These compounds, particularly the chiral (S)-enantiomer, have emerged as powerful organocatalysts in a variety of asymmetric transformations, offering a more soluble and often more reactive alternative to proline.[1][2] This document details the synthetic pathways, analytical characterization, and catalytic applications, presenting quantitative data in accessible formats and outlining experimental workflows.

Synthesis of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole

The most common synthetic route to (S)-5-(pyrrolidin-2-yl)-1H-tetrazole commences with readily available N-protected L-proline. The synthesis involves the conversion of the carboxylic acid moiety to a nitrile, followed by a [3+2] cycloaddition with an azide source to form the tetrazole ring, and finally, deprotection of the pyrrolidine nitrogen. A well-established procedure is detailed in Organic Syntheses.[3]

A general workflow for this synthesis is depicted below:

Caption: General synthetic workflow for (S)-5-(pyrrolidin-2-yl)-1H-tetrazole.

Experimental Protocols

Step 1: Synthesis of (S)-2-Amido-pyrrolidine-1-carboxylic acid benzyl ester (N-Cbz-L-prolinamide)

To a solution of N-Cbz-L-proline in an appropriate solvent (e.g., THF), a chlorinating agent such as thionyl chloride is added to form the acid chloride in situ. The resulting mixture is then carefully added to a solution of aqueous ammonia to yield the corresponding amide.

Step 2: Synthesis of (S)-2-Cyano-pyrrolidine-1-carboxylic acid benzyl ester (N-Cbz-(S)-pyrrolidine-2-carbonitrile)

The dehydration of N-Cbz-L-prolinamide is achieved using a dehydrating agent. A common method involves the use of cyanuric chloride in N,N-dimethylformamide (DMF).[3] The reaction mixture is typically cooled before the addition of the dehydrating agent.

Step 3: Synthesis of (S)-2-(1H-Tetrazol-5-yl)-pyrrolidine-1-carboxylic acid benzyl ester (N-Cbz-(S)-5-(pyrrolidin-2-yl)-1H-tetrazole)

The tetrazole ring is formed via a [3+2] cycloaddition reaction between the nitrile group and an azide source. A typical procedure involves heating the nitrile with sodium azide and triethylamine hydrochloride in a suitable solvent like toluene.[3]

Step 4: Synthesis of (S)-5-Pyrrolidin-2-yl-1H-tetrazole

The final step is the removal of the N-Cbz protecting group. This is commonly achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in a protic solvent like ethanol under a hydrogen atmosphere.[3]

Characterization of 5-(Pyrrolidin-2-yl)tetrazole Derivatives

The synthesized compounds are characterized using a combination of spectroscopic and analytical techniques to confirm their structure, purity, and stereochemistry.

Table 1: Physicochemical Properties of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole

| Property | Value | Reference |

| Molecular Formula | C₅H₉N₅ | [4][5] |

| Molecular Weight | 139.16 g/mol | [5][6] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 253-258 °C | [5] |

| Optical Rotation [α]²⁰/D | -9.0° (c = 1 in methanol) | [5] |

| Elemental Analysis | C, 43.15; H, 6.52; N, 50.33 | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the chemical structure of the synthesized compounds. The following table summarizes typical chemical shifts for the parent compound, (S)-5-(pyrrolidin-2-yl)-1H-tetrazole.

Table 2: Representative NMR Data for 5-Substituted-1H-tetrazoles (in DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | 7.41-8.50 (aromatic protons), signals for the pyrrolidine ring protons |

| ¹³C NMR | 155.2 (tetrazole carbon), 123.0-150.5 (aromatic carbons), signals for the pyrrolidine ring carbons |

Note: The exact chemical shifts for the pyrrolidinyl protons can vary and require detailed 2D NMR analysis for precise assignment. The data for other 5-substituted 1H-tetrazoles are provided for comparison.[7]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for 5-Substituted-1H-tetrazoles

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch | 3449 |

| C-H stretch (aromatic) | 3061 |

| C=N stretch (tetrazole ring) | 1642, 1562 |

| C-N stretch | 1474, 1164 |

Note: These are general ranges, and the exact peak positions can vary depending on the specific derivative and sampling method.[7]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, further confirming their identity.

Application in Asymmetric Organocatalysis

5-(Pyrrolidin-2-yl)tetrazole derivatives have proven to be highly effective organocatalysts for a range of asymmetric reactions, including the Biginelli, Aldol, and Mannich reactions.[8][9][10] The general mechanism involves the formation of an enamine or iminium ion intermediate, analogous to proline catalysis.

The workflow for a typical organocatalytic asymmetric reaction is outlined below:

References

- 1. rsc.org [rsc.org]

- 2. 5‐(Pyrrolidin‐2‐yl)‐1H‐tetrazole and 5‐[(Pyrrolidin‐2‐yl)methyl]‐1H‐tetrazole: Proline Surrogates with Increased Potential in Asymmetric Catalysis | Semantic Scholar [semanticscholar.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | CymitQuimica [cymitquimica.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. (S)-(-)-5-(2-Pyrrolidinyl)-1H-tetrazole | C5H9N5 | CID 11275040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. growingscience.com [growingscience.com]

- 8. researchgate.net [researchgate.net]

- 9. A monolithic 5-(pyrrolidin-2-yl)tetrazole flow microreactor for the asymmetric aldol reaction in water–ethanol solvent - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 10. 5-(Pyrrolidin-2-yl)tetrazole-catalyzed aldol and mannich reactions: acceleration and lower catalyst loading in a continuous-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Medicinal Chemistry Applications of Tetrazole-Containing Compounds

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of tetrazole-containing compounds in medicinal chemistry. It highlights the role of the tetrazole moiety as a versatile bioisostere and its contribution to the development of a wide range of therapeutic agents.

Introduction: The Tetrazole Scaffold in Medicinal Chemistry

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms and one carbon atom, is a prominent scaffold in modern drug discovery.[1][2] Although not found in nature, its unique physicochemical properties have positioned it as a "privileged structure" in medicinal chemistry.[3][4] The tetrazole moiety is a key component in over 20 marketed drugs, demonstrating a broad spectrum of biological activities including antihypertensive, anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory effects.[3][4][5][6]

One of the most significant applications of the tetrazole ring is its role as a bioisostere for the carboxylic acid group.[3][5] This substitution can enhance a molecule's metabolic stability, lipophilicity, and bioavailability, leading to improved pharmacokinetic profiles and reduced side effects.[7] The tetrazole ring can also act as a cis-amide mimic, contributing to conformational rigidity and improved potency.[3][4]

Therapeutic Applications and Biological Activities

Tetrazole derivatives have been investigated for a wide array of therapeutic applications, owing to their diverse pharmacological activities.

Antihypertensive Agents

A notable success of tetrazole-containing drugs is in the treatment of hypertension. Angiotensin II receptor blockers (ARBs) like Losartan and Candesartan feature a tetrazole ring that is crucial for their high affinity and selective binding to the AT₁ receptor, leading to effective blood pressure control.[7][8]

Anticancer Agents

The tetrazole moiety is a promising pharmacophore in the development of novel anticancer drugs.[9][10][11] Various tetrazole derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. For instance, some hybrid analogues combining tetrazole with other pharmacophores have shown strong and selective activity against breast cancer (MCF-7) and liver carcinoma (HepG2) cell lines.

Antimicrobial and Antifungal Agents

Numerous tetrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[12] Thiazole- and piperidine-containing tetrazole derivatives have shown notable activity.[12] Marketed antibacterial drugs like Cefotiam contain a tetrazole moiety.[6]

Other Therapeutic Areas

The versatility of the tetrazole scaffold extends to other therapeutic areas, including:

-

Anti-inflammatory and Analgesic: Tetrazolo[1,5-a]quinoline derivatives have shown anti-inflammatory activity comparable to indomethacin.[12]

-

Antidiabetic: Novel tetrazole-bearing N-glycosides have been designed as SGLT2 inhibitors for the treatment of diabetes.[2]

-

Antiviral: Tetrazole compounds have been investigated for their potential to inhibit HIV-1 integrase.[1]

Data on Biological Activities of Tetrazole-Containing Compounds

The following tables summarize quantitative data on the biological activities of various tetrazole-containing compounds.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Hybrid Tetrazole Analogues (5a, 5b, 5c) | MCF-7 (Breast Cancer) | 20.35 - 26.21 | |

| Hybrid Tetrazole Analogues (5a, 5b, 5c) | HepG2 (Liver Carcinoma) | 10.14 - 20.32 | |

| Baylis-Hillman derived Tetrazoles (5b, 5f, 5l, 5o) | Hep G2 (Liver Carcinoma) | - | [13] |

| Baylis-Hillman derived Tetrazoles (5b, 5f, 5l, 5o) | A 549 (Lung Adenocarcinoma) | - | [13] |

| Baylis-Hillman derived Tetrazoles (5e, 5f, 5g, 5o) | DU 145 (Prostate Cancer) | - | [13] |

Note: Specific IC50 values for the Baylis-Hillman derivatives were not provided in the source material, but they were highlighted as being particularly active.

| Compound Class | Enzyme/Target | IC50 (ppm) | Reference |

| 1-(2-(5-(4-nitrophenyl)-2,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-pyrrole-2,5-dione (37) | Urease | 4.325 | [5] |

Synthesis of Tetrazole-Containing Compounds

Several synthetic strategies have been developed for the preparation of tetrazole derivatives.

[3+2] Cycloaddition of Nitriles and Azides

The most common and versatile method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide, typically sodium azide.[1]

General Experimental Protocol:

-

Reactant Mixture: A mixture of the nitrile, sodium azide, and a catalyst (e.g., triethylamine hydrochloride or zinc chloride) is prepared in a suitable solvent (e.g., toluene, DMF, or water).

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to days. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography.

Synthesis from Amines and Amides

Tetrazoles can also be synthesized from primary amines or amides.[1]

General Experimental Protocol (from Amines):

-

Reactant Mixture: A primary amine is reacted with triethyl orthoformate and sodium azide in a solvent such as DMSO.

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature.

-

Work-up and Purification: The product is isolated and purified using standard techniques.

Multicomponent Reactions

More recently, multicomponent reactions (MCRs) have been employed for the synthesis of complex tetrazole-containing molecules. The Passerini and Ugi reactions, for example, can incorporate tetrazole aldehydes as building blocks.[3][4][14]

General Experimental Protocol (Passerini Three-Component Reaction):

-

Reactant Mixture: A tetrazole aldehyde, an isocyanide, and a carboxylic acid are mixed in a solvent like dichloromethane (DCM).

-

Reaction Conditions: The reaction is typically stirred at room temperature for 24 hours.

-

Work-up and Purification: The solvent is evaporated, and the resulting product is purified by chromatography.

Visualizing Key Concepts and Pathways

The following diagrams illustrate important concepts and pathways related to the medicinal chemistry of tetrazoles.

Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole ring.

Caption: General synthetic workflows for tetrazole-containing compounds.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of Losartan.

Conclusion

The tetrazole scaffold continues to be a valuable tool in medicinal chemistry. Its ability to act as a bioisostere for carboxylic acids and other functional groups has led to the development of numerous successful drugs.[7] The diverse range of biological activities associated with tetrazole-containing compounds, coupled with the development of novel synthetic methodologies, ensures that this heterocyclic ring system will remain a focus of drug discovery efforts for the foreseeable future. The ongoing exploration of tetrazole chemistry promises to yield new therapeutic agents with improved efficacy and safety profiles.